5-iodo-N-phenylpyridin-2-amine

Cross-coupling chemistry Medicinal chemistry building blocks Synthetic methodology

5-Iodo-N-phenylpyridin-2-amine (CAS 1394021-59-0) is a halogenated 2-aminopyridine derivative with the molecular formula C₁₁H₉IN₂ and a molecular weight of 296.11 g/mol. It belongs to the N-phenylpyridin-2-amine scaffold class, which is widely employed as a privileged structure in kinase inhibitor design and as a versatile building block in transition metal-catalyzed cross-coupling chemistry.

Molecular Formula C11H9IN2
Molecular Weight 296.11 g/mol
Cat. No. B13004088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-N-phenylpyridin-2-amine
Molecular FormulaC11H9IN2
Molecular Weight296.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=C2)I
InChIInChI=1S/C11H9IN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
InChIKeyAAHXJVKYQLSSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-N-phenylpyridin-2-amine (CAS 1394021-59-0): Core Chemical Identity and Baseline Characteristics for Procurement Decisions


5-Iodo-N-phenylpyridin-2-amine (CAS 1394021-59-0) is a halogenated 2-aminopyridine derivative with the molecular formula C₁₁H₉IN₂ and a molecular weight of 296.11 g/mol . It belongs to the N-phenylpyridin-2-amine scaffold class, which is widely employed as a privileged structure in kinase inhibitor design and as a versatile building block in transition metal-catalyzed cross-coupling chemistry [1]. The compound features an iodine atom at the 5-position of the pyridine ring and a phenylamino substituent at the 2-position, providing a dual synthetic handle for sequential derivatization.

2-Aminopyridine scaffold for kinase inhibitor design programs
5-Iodo substituent enables efficient cross-coupling diversification
Phenylamino group retains key pharmacophore attachment point

Why 5-Iodo-N-phenylpyridin-2-amine Cannot Be Simply Replaced by the Bromo or Chloro Analog in Cross-Coupling Chemistry


Substituting the iodo group with a bromo or chloro group in this scaffold leads to substantial differences in transition metal-catalyzed cross-coupling reactivity due to the well-established leaving group trend (I > Br >> Cl) governed by carbon–halogen bond dissociation energies [1]. The 5-iodo substituent exhibits significantly faster oxidative addition with palladium(0) catalysts compared to bromo- or chloro-pyridines, directly impacting reaction rate, catalyst loading requirements, and product yields under identical conditions [2]. This reactivity difference means that synthetic routes optimized for the iodo intermediate often fail or require extensive re-optimization when attempting to substitute the bromo or chloro analog, making direct replacement impractical without risking synthesis failure.

5-Iodo derivative
Cross-coupling achieves high yields under standard Pd conditions; fastest SNAr leaving group enables mild functionalization.
Bromo/Chloro analogs
Lower coupling yields and slower oxidative addition may demand re-optimization; reduced SNAr reactivity can require harsher conditions, risking sensitive group compatibility.

Quantitative Differentiation Evidence for 5-Iodo-N-phenylpyridin-2-amine Versus Its Closest Halogenated Analogs


Suzuki–Miyaura and Carbonylative Coupling Reactivity: Iodopyridine vs. Bromopyridine Yield and Rate Comparison

In palladium-catalyzed carbonylative Suzuki coupling with aryl boronic acids, iodopyridines consistently produce benzoylpyridine products in high yields of 80–95%, whereas bromopyridines exhibit lower reactivity and require longer reaction times or higher catalyst loadings to achieve comparable conversion [1]. The reported order of reactivity decreases from iodo- to bromopyridines, and the selectivity of the reaction is highly dependent on this halide identity [1]. This means that for the 5-iodo-N-phenylpyridin-2-amine scaffold, the iodo group enables more efficient and higher-yielding cross-coupling compared to the corresponding 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9).

Coupling Reactivity
Class-level
Iodopyridines: 80–95% yield vs bromopyridines requiring more forcing conditions
Reduces re-optimization risk; supports scalable synthesis routes.
Class trend data; exact scaffold yield not separately reported.
Cross-coupling chemistry Medicinal chemistry building blocks Synthetic methodology

Nucleophilic Aromatic Substitution (SNAr) Leaving Group Ability: Iodo vs. Bromo vs. Chloro

The iodine substituent at the 5-position of the pyridine ring is a superior leaving group in nucleophilic aromatic substitution reactions compared to bromine or chlorine, owing to its lower bond dissociation energy and higher polarizability [1]. While specific kinetic data for the exact scaffold are not available, the general reactivity order for halopyridines in SNAr is I > Br > Cl [1]. This implies that 5-iodo-N-phenylpyridin-2-amine will undergo substitution under milder conditions (lower temperature, shorter reaction time) than the corresponding 5-bromo or 5-chloro analogs.

SNAr Leaving Group
Class-level
Leaving group order I > Br > Cl based on bond dissociation energies
Enables milder late-stage functionalization conditions.
Qualitative trend; no kinetic data for this exact scaffold.
SNAr chemistry Medicinal chemistry Building block reactivity

Precursor for Radioiodination: Unique Capability of the Iodo Derivative vs. Bromo or Chloro Analogs in Imaging Probe Synthesis

5-Iodo-N-phenylpyridin-2-amine can serve as a direct precursor for no-carrier-added radioiodination via isotope exchange or via stannylated intermediates, enabling the introduction of iodine-123 or iodine-125 for SPECT imaging applications [1]. The corresponding bromo or chloro analogs cannot undergo this transformation without a halogen exchange step, which adds synthetic complexity and reduces radiochemical yield. While specific radiochemical yields for this exact compound have not been published, the structural compatibility of the iodoaryl moiety with established radioiodination methods is well-documented [1].

Radioiodination Capability
Reported
Iodo group allows direct isotope exchange; bromo/chloro analogs require prior halogen conversion.
Supports SPECT tracer development with fewer synthetic steps.
Class-level advantage; no compound-specific radiochemical yield data.
Radiopharmaceutical chemistry SPECT imaging Radioiodination

Validated Application Scenarios for 5-Iodo-N-phenylpyridin-2-amine Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Kinase Inhibitor Medicinal Chemistry Programs

The high efficiency of the iodo group in Suzuki–Miyaura cross-coupling (80–95% yield for iodopyridines) makes 5-iodo-N-phenylpyridin-2-amine an optimal building block for introducing aryl diversity at the 5-position of the pyridine ring in kinase inhibitor lead optimization. This scaffold is directly relevant to 2-aminopyridine-based kinase inhibitors described in patent literature .

Sequential Chemoselective Functionalization for Complex Heterocycle Synthesis

The superior leaving group ability of iodine in SNAr reactions allows selective displacement of the 5-iodo group in the presence of other halogens or sensitive functionalities. This selectivity is essential for constructing complex heterocyclic scaffolds where the 2-phenylamino group must remain intact during further derivatization.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification studies
Cross-coupling efficiency (iodo leaving group)
Coupling yield and catalyst loading
Complex heterocycle synthesis
SNAr leaving group selectivity
Reaction condition compatibility with sensitive groups
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